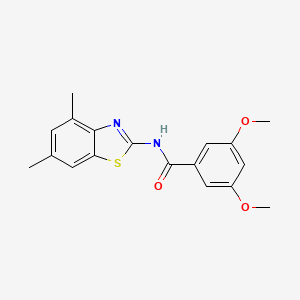

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

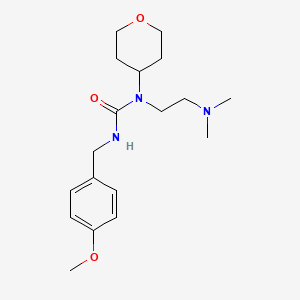

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, also known as DMBMF, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBMF is a benzamide derivative that has been synthesized through various methods, and its mechanism of action and physiological effects have been extensively studied. In

Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide is related to benzothiazole derivatives studied for their corrosion inhibiting effects on steel in acidic solutions. These inhibitors demonstrate higher inhibition efficiencies and stability compared to previously known benzothiazole inhibitors, suggesting potential applications in protecting metal surfaces from corrosion (Hu et al., 2016).

Anticancer Potential

Benzothiazole derivatives, closely related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have shown significant potential as anticancer agents. Studies indicate that various substitutions on the benzothiazole scaffold modulate antitumor properties, suggesting that this class of compounds, including N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, may be effective in cancer treatment strategies (Osmaniye et al., 2018).

Photodynamic Therapy

Compounds structurally related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide have been investigated for their potential in photodynamic therapy, especially in the treatment of cancer. These derivatives show promise due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable for use in Type II photosensitizers for cancer treatment (Pişkin et al., 2020).

Antileukemic Activity

Benzothiazole derivatives, similar to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have been synthesized and evaluated for their efficacy as antileukemic agents. These compounds show significant cytotoxic responses to leukemia cell lines, with some inducing cell cycle arrest and apoptosis, highlighting their potential as treatments for leukemia (Prasanna et al., 2010).

Antioxidant Properties

Studies on benzothiazole derivatives, closely related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide, have revealed moderate to significant radical scavenging activity. These findings suggest potential applications in the development of antioxidant therapies or supplements (Ahmad et al., 2012).

Antimicrobial Activity

Some benzothiazole derivatives have demonstrated effective antimicrobial properties, suggesting that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide may also possess similar characteristics. These properties are essential for developing new antimicrobial drugs to treat various bacterial and fungal infections (Desai et al., 2013).

Eigenschaften

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-10-5-11(2)16-15(6-10)24-18(19-16)20-17(21)12-7-13(22-3)9-14(8-12)23-4/h5-9H,1-4H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKXNUEGPUBZQMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=CC(=C3)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-3,5-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl N-[(1S)-1-(naphthalen-1-yl)ethyl]carbamate](/img/structure/B2845220.png)

![1-[6-(2-Methoxyphenyl)pyridazin-3-yl]piperidin-4-amine](/img/structure/B2845222.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)isoquinoline-1-carboxamide](/img/structure/B2845224.png)

![N-[[3-(2-Methyl-1,3-dioxolan-2-yl)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2845235.png)

![(1H-benzo[d]imidazol-5-yl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone](/img/structure/B2845237.png)

![Tert-butyl (1R,5S)-6-(methylamino)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2845238.png)

![2-oxo-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2845239.png)

![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)urea](/img/structure/B2845241.png)

![3-(3-pyridinyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2845243.png)